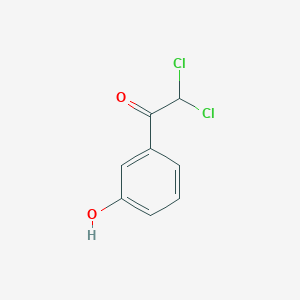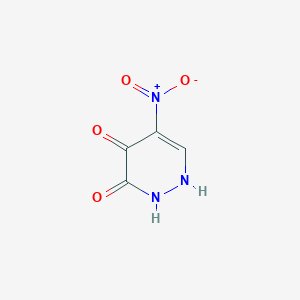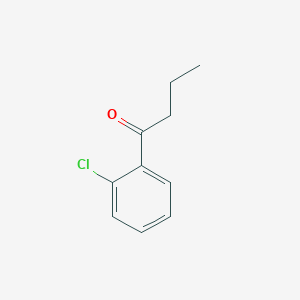
1-(2-Chlorophenyl)butan-1-one
Descripción general
Descripción
“1-(2-Chlorophenyl)butan-1-one” is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.65 .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)butan-1-one” can be represented by the InChI code: 1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 .
Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)butan-1-one” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Anticancer Activity of Sigma-2 Ligands Research on analogs of sigma ligands, such as SYA013, indicates their potential in anticancer applications. These compounds demonstrate selective toxicity toward cancer cells compared to normal cells, showcasing their promise for therapeutic applications. The study by Asong et al. (2019) highlights the sub-micromolar activity against Panc-1 cell lines, suggesting a pathway for developing anticancer agents (Asong et al., 2019).
Crystal Structure and Physical Properties The crystal structure analysis of related compounds provides insights into their physical and chemical properties, which can be crucial for the development of new materials or drugs. For instance, the study by Kang et al. (2015) on cyproconazole offers a detailed look at the molecular interactions and structural properties of this fungicide, which could inform the design of related compounds (Kang et al., 2015).
Solvation and Interaction Studies Investigations into the solvation and specific interactions of compounds can reveal their behavior in various solvents, influencing their applications in synthesis and formulation. The research by Varfolomeev et al. (2015) on the solvation enthalpy of butan-2-one mixtures provides valuable data on the energetic aspects of solute-solvent interactions, applicable to understanding and predicting the behavior of similar compounds (Varfolomeev et al., 2015).
Photoionization Spectroscopy Studies on the photoionization spectroscopy of chlorinated compounds offer insights into their electronic and structural dynamics, which can be critical for understanding their reactivity and stability. Rondino et al. (2016) explored the conformational landscape of chlorophenyl ethanol and its complexes, providing a foundation for further research on the photophysics of chlorinated organic molecules (Rondino et al., 2016).
Detoxification Pathways Understanding the metabolic pathways for the detoxification of hazardous compounds is essential for environmental and health sciences. Munter et al. (2003) studied the in vitro metabolism of chloroprene, identifying glutathione and epoxide hydrolase as key players in the detoxication process. Such research can inform the development of strategies for mitigating the environmental and health impacts of chlorinated compounds (Munter et al., 2003).
Safety And Hazards
The safety information for “1-(2-Chlorophenyl)butan-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPBBAUOCMWIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490250 | |
| Record name | 1-(2-Chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)butan-1-one | |
CAS RN |
21550-07-2 | |
| Record name | 1-(2-Chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



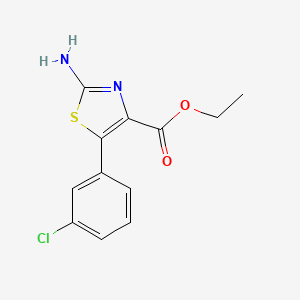
![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)
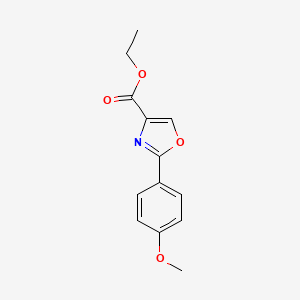
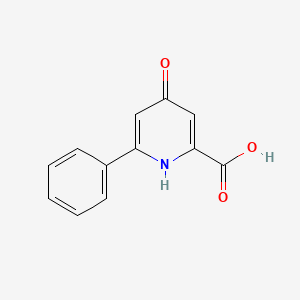
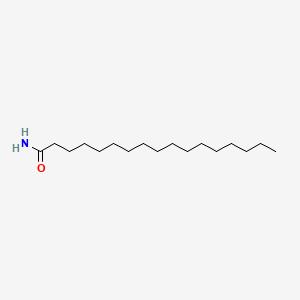
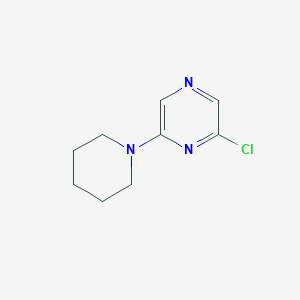
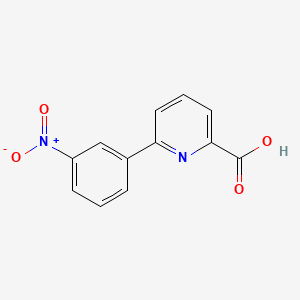
![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)
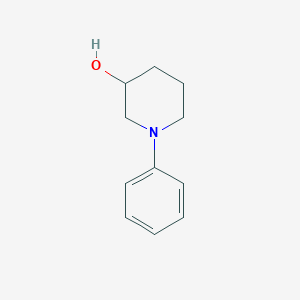
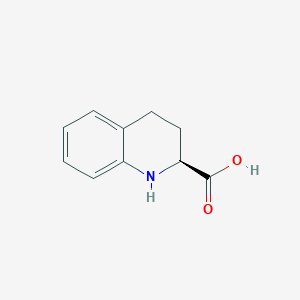
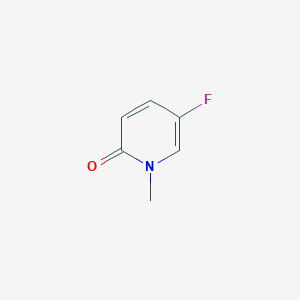
![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
